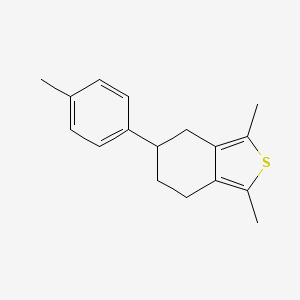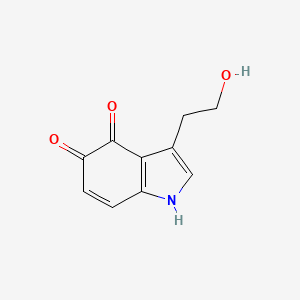![molecular formula C25H29NO B14272818 5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL CAS No. 185031-96-3](/img/structure/B14272818.png)
5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its chemical formula is C25H29NO .
- The compound features a pentyl chain (five carbon atoms) with a hydroxyl group (OH) at one end and an amino group (NH2) at the other.
- The aromatic phenyl rings contribute to its unique properties.
5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL: , is an organic compound.
Preparation Methods
- Synthetic Routes :
- One common synthetic route involves the reaction of 4-aminobenzophenone with 4-methylbenzaldehyde in the presence of a reducing agent (such as sodium borohydride).
- The resulting intermediate undergoes further reactions to form the final product.
- Industrial Production :
- Industrial-scale production typically involves batch or continuous processes.
- Precursor chemicals are carefully combined, and purification steps yield the desired compound.
Chemical Reactions Analysis
- Reactions :
- Oxidation : The hydroxyl group can undergo oxidation to form a ketone.
- Reduction : Reduction of the carbonyl group can yield the corresponding alcohol.
- Substitution : The amino group can participate in nucleophilic substitution reactions.
- Common Reagents and Conditions :
- Oxidation : Oxidizing agents like potassium permanganate (KMnO4).
- Reduction : Sodium borohydride (NaBH4).
- Substitution : Alkyl halides or acyl chlorides.
- Major Products :
- Oxidation: Ketone derivative.
- Reduction: Alcohol derivative.
Scientific Research Applications
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for potential biological activity.
- Medicine : Explored for medicinal applications.
- Industry : Used in the production of specialty chemicals.
Mechanism of Action
- Targets : Interacts with specific receptors or enzymes.
- Pathways : Influences cellular processes, signaling pathways, or metabolic pathways.
Comparison with Similar Compounds
- Uniqueness : Its combination of amino, hydroxyl, and aromatic moieties sets it apart.
- Similar Compounds : Related compounds include other amino-substituted phenyl derivatives.
Remember that this compound’s properties and applications may vary based on specific substitutions and functional groups.
Properties
CAS No. |
185031-96-3 |
|---|---|
Molecular Formula |
C25H29NO |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
5-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]pentan-1-ol |
InChI |
InChI=1S/C25H29NO/c1-20-7-13-23(14-8-20)26(24-15-9-21(2)10-16-24)25-17-11-22(12-18-25)6-4-3-5-19-27/h7-18,27H,3-6,19H2,1-2H3 |
InChI Key |
LKPGEZLPIYMTTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)CCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


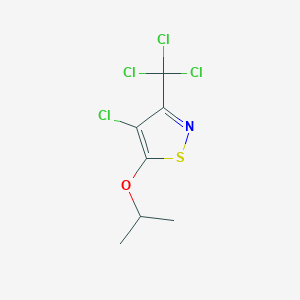

![[(2,3-Diazidopentan-3-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14272748.png)

![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
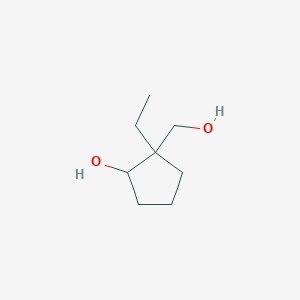
![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)

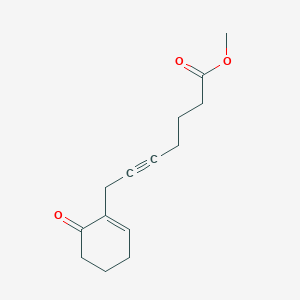
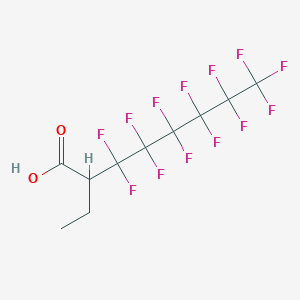
![(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol](/img/structure/B14272794.png)
![1,4-Naphthalenedione, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B14272803.png)
